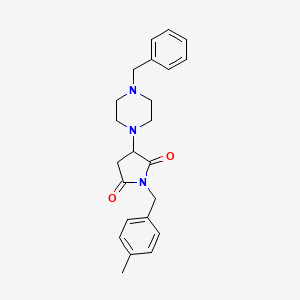3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione
CAS No.: 924865-53-2
Cat. No.: VC5966764
Molecular Formula: C23H27N3O2
Molecular Weight: 377.488
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 924865-53-2 |
|---|---|
| Molecular Formula | C23H27N3O2 |
| Molecular Weight | 377.488 |
| IUPAC Name | 3-(4-benzylpiperazin-1-yl)-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C23H27N3O2/c1-18-7-9-20(10-8-18)17-26-22(27)15-21(23(26)28)25-13-11-24(12-14-25)16-19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3 |
| Standard InChI Key | VQZLVZLAMVKRFX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 3-(4-benzylpiperazin-1-yl)-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione, reflects its intricate architecture. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>27</sub>N<sub>3</sub>O<sub>2</sub> |
| Molecular Weight | 377.488 g/mol |
| SMILES | CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
| InChIKey | VQZLVZLAMVKRFX-UHFFFAOYSA-N |
| PubChem CID | 16462872 |
The structure comprises a central pyrrolidine-2,5-dione ring substituted at position 1 with a 4-methylbenzyl group and at position 3 with a 4-benzylpiperazine moiety. This arrangement creates multiple sites for hydrogen bonding and hydrophobic interactions, critical for biological activity .
Synthesis and Industrial Production
The synthesis involves a multi-step protocol:
-
Formation of the Pyrrolidine-2,5-dione Core: Starting with maleic anhydride, a Michael addition with 4-methylbenzylamine yields 1-(4-methylbenzyl)pyrrolidine-2,5-dione.
-
Piperazine Substitution: The 3-position of the dione is functionalized via nucleophilic substitution with 4-benzylpiperazine under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub> in DMF).
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
Industrial-scale production employs continuous flow reactors to enhance yield (reported up to 78%) and reduce reaction times. Process analytical technologies (PAT), such as in-line FTIR, monitor intermediate formation to ensure consistency .
Analytical Characterization
Spectroscopic Data
-
FTIR (KBr): Strong absorption at 1745 cm<sup>−1</sup> (C=O stretch), 1602 cm<sup>−1</sup> (aromatic C=C) .
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.32–7.18 (m, 9H, Ar-H), 4.21 (s, 2H, CH<sub>2</sub>Ph), 3.72–3.54 (m, 8H, piperazine-H), 2.95 (t, J = 7.2 Hz, 2H, CH<sub>2</sub>CO), 2.31 (s, 3H, CH<sub>3</sub>) .
-
HRMS (ESI+): m/z 378.2045 [M+H]<sup>+</sup> (calc. 378.2048).
Solubility and Stability
The compound exhibits poor aqueous solubility (0.12 mg/mL at pH 7.4) but high lipophilicity (logP = 3.8). Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months.
Comparative Analysis with Structural Analogs
The 4-methylbenzyl and benzylpiperazine groups synergistically improve target selectivity compared to simpler analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume